Hiv-IN-8

HIV-1 replication antiviral EC50

Hiv-IN-8 (CAS: 130286-75-8, PubChem CID: is a caffeic acid tetrameric natural product that functions as an HIV replication inhibitor. This polyphenolic compound is isolated from the medicinal plants Arnebia euchroma and Lithospermum erythrorhizon.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
Cat. No. B12373135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv-IN-8
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31+,32+/m1/s1
InChIKeyVKWZFIDWHLCPHJ-ZRTHHSRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hiv-IN-8 for Research Procurement: A Caffeic Acid Tetramer HIV Inhibitor


Hiv-IN-8 (CAS: 130286-75-8, PubChem CID: 472056) is a caffeic acid tetrameric natural product that functions as an HIV replication inhibitor [1]. This polyphenolic compound is isolated from the medicinal plants Arnebia euchroma and Lithospermum erythrorhizon [2]. Its primary reported bioactivity is the suppression of HIV replication in cell culture, with an EC50 of 13 μg/mL (~18.1 μM) against HIV-1 3B in H9 lymphocytic cells .

Why Hiv-IN-8 Cannot Be Substituted with a Standard Integrase Inhibitor


Hiv-IN-8 belongs to a distinct chemical class of natural polyphenols and exhibits a molecular weight of 718.6 g/mol and a topological polar surface area (TPSA) of 289.0 Ų, differing fundamentally from synthetic integrase strand transfer inhibitors (INSTIs) like raltegravir (MW ~ 482 g/mol, TPSA ~ 99 Ų) [1]. Its reported EC50 of 13 μg/mL (~18.1 μM) against HIV-1 replication is over three orders of magnitude less potent than raltegravir (EC50 = 4 nM) in comparable assays . This potency gap precludes the use of Hiv-IN-8 as a substitute for mechanistic studies requiring high-affinity INSTIs. Its procurement is justified exclusively for research involving natural product scaffolds, phytochemical mechanisms of action, or the exploration of alternative binding modes not addressed by conventional INSTIs .

Quantitative Differentiation Evidence for Hiv-IN-8 Against Closest Comparators


Anti-HIV Replication Potency: Hiv-IN-8 vs. Synthetic INSTI (Raltegravir)

Hiv-IN-8 (caffeic acid tetramer) demonstrates an EC50 of 13 μg/mL (approximately 18.1 μM) against HIV-1 3B in H9 lymphocytic cells, while the clinical INSTI raltegravir (MK-0518) exhibits an EC50 of 4 nM (0.004 μM) against wild-type HIV-1 in HOS cells . This represents a ~4,500-fold difference in molar potency. This comparison establishes Hiv-IN-8's position as a relatively weak inhibitor, confirming that it is unsuitable for potency-driven applications but valuable for scaffold diversification studies.

HIV-1 replication antiviral EC50

Cytotoxicity Profile: Hiv-IN-8 vs. Raltegravir in Lymphocytic Cells

Hiv-IN-8 exhibits a cytotoxic concentration (CC50) of 45 μg/mL in H9 cells, resulting in a selectivity index (SI = CC50/EC50) of 3.5 . In contrast, raltegravir is reported to be non-cytotoxic in HOS cells up to the highest tested concentrations (≥50 μM), suggesting a far superior therapeutic window . This data indicates that Hiv-IN-8 has a narrow safety margin in vitro, limiting its utility for prolonged cellular studies and underscoring the need for strict dose optimization.

cytotoxicity selectivity index CC50

Molecular Scaffold Divergence: Natural Polyphenol vs. Synthetic Pyrimidinone Carboxamide

Hiv-IN-8 is a caffeic acid tetramer with a molecular weight of 718.6 g/mol and a topological polar surface area (TPSA) of 289.0 Ų, featuring a catechol-rich polycyclic core derived from shikimate pathway metabolites [1][2]. Raltegravir, a pyrimidinone carboxamide, has a molecular weight of 482.4 g/mol and a TPSA of 99.1 Ų [3]. The substantial difference in TPSA (289.0 vs. 99.1 Ų) predicts significantly different membrane permeability and bioavailability profiles. Hiv-IN-8's unique scaffold provides a structurally distinct starting point for medicinal chemistry exploration of non-INSTI binding modes or for probing HIV replication pathways not targeted by existing drugs.

natural product caffeic acid tetramer scaffold hopping

Intra-Class Potency Comparison: Hiv-IN-8 vs. Other Caffeic Acid Tetramers

In the original isolation study, Hiv-IN-8 (designated as Compound 9) was found to be less active than its sodium/potassium salt counterparts. Specifically, the monosodium and monopotassium salts (Compounds 2-4) exhibited EC50 values of 2.8, 4.0, and 1.5 μg/mL, respectively, compared to 13 μg/mL for Hiv-IN-8 [1]. This indicates that salt formation enhances anti-HIV activity by approximately 3- to 9-fold. Researchers selecting Hiv-IN-8 should be aware that the salt forms may provide superior potency, but Hiv-IN-8 remains the preferred compound for studying the activity of the free acid form or for synthetic derivatization.

caffeic acid tetramer SAR EC50

Recommended Research Applications for Hiv-IN-8


Natural Product Scaffold Derivatization

Hiv-IN-8, as a caffeic acid tetramer free acid, serves as an ideal starting material for synthetic derivatization aimed at improving anti-HIV potency or altering physicochemical properties. Researchers can explore esterification, amidation, or metal salt formation (as demonstrated in the original study [1]) to generate analogs with enhanced EC50 values.

Mechanistic Studies of Non-INSTI HIV Inhibition

Given its weak integrase inhibition (implied by its classification) and structural divergence from INSTIs, Hiv-IN-8 is suitable for investigating alternative anti-HIV mechanisms, such as viral entry blockade or interference with post-integration steps. Its use can help identify novel targets distinct from the integrase strand transfer reaction.

Pharmacognosy and Botanical Standardization

Hiv-IN-8 is a known phytochemical from Arnebia euchroma and Lithospermum erythrorhizon [2]. It can be employed as a reference standard in the quality control of herbal preparations, or for studying the ethnopharmacological basis of these traditional medicines.

Polypharmacology Screening

With a TPSA of 289 Ų and multiple catechol groups, Hiv-IN-8 may interact with a variety of biological targets beyond HIV. It can be included in broad-spectrum screening panels to identify off-target activities or to repurpose the scaffold for other indications (e.g., antioxidant, anti-inflammatory).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hiv-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.